1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a phospholipid, a type of lipid molecule crucial for building cell membranes. It's classified as a saturated phosphatidylcholine due to its two saturated palmitic acid chains attached to the glycerol backbone. [, , ] DPPC is a significant component of lung surfactant, a substance lining the alveoli to reduce surface tension and prevent lung collapse. [] In scientific research, DPPC is widely utilized in model membrane systems to mimic biological membranes and study membrane properties, interactions with various molecules, and fundamental biological processes. [, , , , , , , , , , ]
Colfosceril palmitate is synthesized from phosphatidylcholine and palmitic acid through esterification processes. It is categorized under synthetic surfactants and is utilized in clinical settings to manage conditions related to surfactant deficiency, particularly in neonates with RDS. The commercial product containing colfosceril palmitate is marketed under the name Exosurf Neonatal.
Colfosceril palmitate is synthesized through the esterification of phosphatidylcholine with palmitic acid. The general reaction involves:
In industrial settings, colfosceril palmitate can also be produced by combining dipalmitoylphosphatidylcholine with cetyl alcohol and tyloxapol, where cetyl alcohol acts as a spreading agent and tyloxapol serves as a nonionic surfactant aiding in dispersion .
The molecular formula of colfosceril palmitate is with a molecular weight of approximately 734.06 g/mol. Its structure consists of:
The arrangement allows colfosceril palmitate to form a monolayer at the air-liquid interface in the alveoli, significantly reducing surface tension during respiration .
Colfosceril palmitate undergoes various chemical reactions, primarily hydrolysis and oxidation:
These reactions are significant for understanding the stability and degradation of colfosceril palmitate in biological systems .
Colfosceril palmitate acts primarily on the alveoli, where it replaces deficient endogenous surfactant. Its mechanism includes:
Colfosceril palmitate exhibits several key physical and chemical properties:
Colfosceril palmitate is primarily indicated for:
Clinical studies have shown that colfosceril palmitate significantly improves outcomes in neonates with surfactant deficiency, making it an essential component of neonatal intensive care practices .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2